![molecular formula C23H20FNO6S B281589 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281589.png)
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has been widely used in scientific research for its various properties. This compound is also known as "Compound A" in scientific literature. It is a potent inhibitor of a specific enzyme called "fatty acid amide hydrolase" (FAAH), which is responsible for breaking down endocannabinoids in the body.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves inhibition of FAAH. FAAH is an enzyme that is responsible for breaking down endocannabinoids in the body. Inhibition of FAAH by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate leads to increased levels of endocannabinoids in the body, which can modulate various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate are mainly attributed to its ability to inhibit FAAH. Inhibition of FAAH leads to increased levels of endocannabinoids in the body, which can modulate various physiological processes such as pain, inflammation, and anxiety. Studies have shown that 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate can alleviate pain and inflammation in various animal models. It has also been shown to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments are mainly attributed to its specificity and potency as an inhibitor of FAAH. It has been shown to be a highly selective inhibitor of FAAH and does not affect other enzymes that are involved in lipid metabolism. It is also a potent inhibitor of FAAH, which allows for the use of lower concentrations of the compound in experiments. The limitations of using 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments are mainly related to its solubility and stability. The compound is poorly soluble in water and requires the use of organic solvents for its preparation. It is also relatively unstable and can undergo hydrolysis under certain conditions.
Direcciones Futuras
There are several future directions for the use of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in scientific research. One potential direction is the development of more potent and selective inhibitors of FAAH. Another direction is the use of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in combination with other compounds to modulate the endocannabinoid system. Finally, there is a need for more studies to investigate the long-term effects of FAAH inhibition by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate on various physiological processes.
Métodos De Síntesis
The synthesis of 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-3-nitronaphthalene with methyl vinyl ketone in the presence of a base to form a Michael adduct. This adduct is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate using tosyl chloride and pyridine. The tosylate is then reacted with 4-fluorobenzenesulfonamide to form the sulfonamide intermediate. Finally, this intermediate is reacted with 2-methoxyethyl 3-hydroxy-2-naphthoate in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively used in scientific research as a tool compound to study the role of FAAH in various physiological and pathological conditions. FAAH is an enzyme that is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes such as pain, inflammation, and anxiety. Inhibition of FAAH by 2-Methoxyethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate leads to increased levels of endocannabinoids in the body, which in turn can modulate various physiological processes.
Propiedades
Fórmula molecular |
C23H20FNO6S |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
2-methoxyethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H20FNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3 |
Clave InChI |
OVGYYYANHVMBED-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCCOC |
SMILES canónico |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)
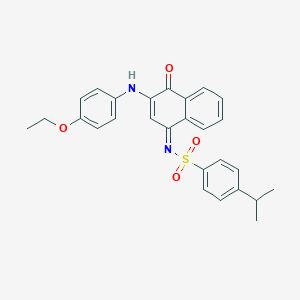

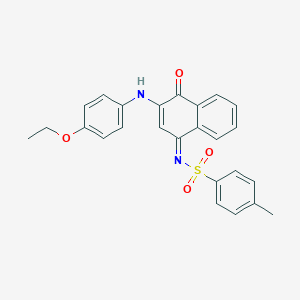
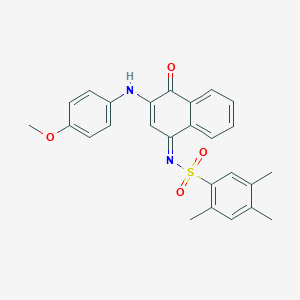
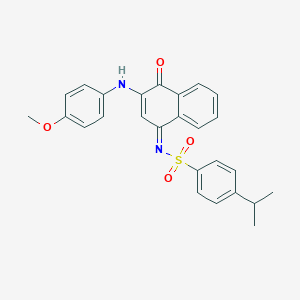
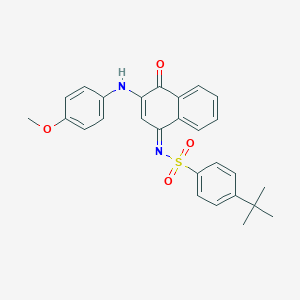
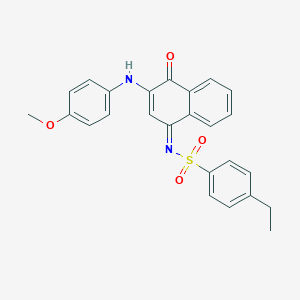
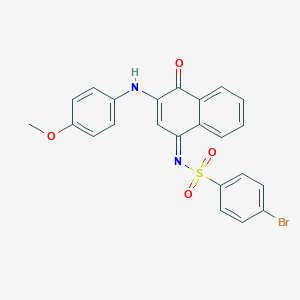
![N-{[4-(propan-2-yl)phenyl]sulfonyl}-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281523.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281526.png)
![N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281527.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281528.png)